molecular formula C14H7F4N B5194584 1,2,3,4-tetrafluoro-9-methylacridine CAS No. 33539-14-9

1,2,3,4-tetrafluoro-9-methylacridine

Cat. No.: B5194584
CAS No.: 33539-14-9
M. Wt: 265.20 g/mol
InChI Key: BVZBJFDAPGURKD-UHFFFAOYSA-N
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Description

1,2,3,4-tetrafluoro-9-methylacridine is a useful research compound. Its molecular formula is C14H7F4N and its molecular weight is 265.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.05146188 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylation in Organic Synthesis

1,2,3,4-tetrafluoroacridines have been used in organic synthesis, particularly in the alkylation of C(sp3)–H and C(sp2)–H bonds. Zhu et al. (2014) explored the use of 9-methylacridine as an effective ligand in Pd(II)-catalyzed alkylation reactions, applicable in the preparation of unnatural amino acids and geometrically controlled tri- and tetrasubstituted acrylic acids (Ru‐Yi Zhu, Jian He, Xiao‐Chen Wang, & jin-quan yu, 2014).

Synthesis and Properties for Emitting Systems

Another significant application lies in the synthesis and exploration of polyfluorohydroxyacridines and their Zn2+ complexes. Miozzo et al. (2004) described the synthesis process and properties of these compounds, noting their potential as materials for solid-state emitting systems (L. Miozzo, A. Papagni, G. Casalbore-Miceli, et al., 2004).

Photocatalysts in Reductive Dehalogenation

1,2,3,4-tetrafluoro-9-methylacridine derivatives have been studied as photocatalysts in reductive dechlorination of halogenated compounds. Ishikawa and Fukuzumi (1990) investigated the role of 10-methylacridine derivatives in this process, demonstrating their efficiency and stability in these reactions (M. Ishikawa & S. Fukuzumi, 1990).

Mixed-Mode Stationary Phases in Chromatography

9-methylacridine and 9-undecylacridine have been used to modify silica, creating mixed-mode stationary phases in high-performance liquid chromatography (HPLC). Hosseini and Heydar (2021) synthesized these compounds and explored their applications in chromatographic separation of a wide range of samples (E. Hosseini & K. T. Heydar, 2021).

Synthesis of Functionalized Derivatives

1,2,3,4-tetrafluoroacridine derivatives have also been synthesized for applications in functionalization. De Sousa, Brown, and Baati (2014) utilized electrophilic 1,2,3,4-tetrahydroacridin-9-yl trifluoromethanesulfonates in the synthesis of functionalizedtacrines, showing their versatility in various bond-forming reactions under palladium catalysis (Julien de Sousa, Richard C. D. Brown, & R. Baati, 2014).

Raman Spectroscopy Studies

The compound has been studied using Raman spectroscopy, particularly in its adsorption on silver sol. Iliescu et al. (1995) conducted a surface-enhanced Raman scattering study of 9-methylacridine, analyzing its behavior at different pH values and its interaction with silver surfaces (T. Iliescu, M. Vlassa, M. Caragiu, et al., 1995).

Properties

IUPAC Name

1,2,3,4-tetrafluoro-9-methylacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c1-6-7-4-2-3-5-8(7)19-14-9(6)10(15)11(16)12(17)13(14)18/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZBJFDAPGURKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C(=C(C2=NC3=CC=CC=C13)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386174
Record name Acridine, 1,2,3,4-tetrafluoro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33539-14-9
Record name Acridine, 1,2,3,4-tetrafluoro-9-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-tetrafluoro-9-methylacridine
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1,2,3,4-tetrafluoro-9-methylacridine
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1,2,3,4-tetrafluoro-9-methylacridine
Reactant of Route 4
1,2,3,4-tetrafluoro-9-methylacridine
Reactant of Route 5
1,2,3,4-tetrafluoro-9-methylacridine
Reactant of Route 6
1,2,3,4-tetrafluoro-9-methylacridine

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